molecular formula C16H13FN2O3S3 B2735068 2-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide CAS No. 899982-90-2

2-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2735068
CAS No.: 899982-90-2
M. Wt: 396.47
InChI Key: KHFVUAPBBCGDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-fluorophenyl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H13FN2O3S3 and its molecular weight is 396.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamides in Drug Development

Sulfonamides, including structures similar to the compound , have been extensively studied for their therapeutic potential. They are present in many clinically used drugs, such as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. These compounds have been investigated for novel drugs incorporating the sulfonamide group, showing significant antitumor activity and applications in targeting tumor-associated isoforms CA IX/XII for antiglaucoma and antitumor agents. Their privileged structural motif suggests their continued presence in future drug developments (Carta, Scozzafava, & Supuran, 2012).

Antioxidant Capacity and Molecular Interactions

Research on sulfonamide derivatives has also explored their role in antioxidant capacity assays, like the ABTS/potassium persulfate decolorization assay. These studies help in understanding the reaction pathways and potential antioxidant capabilities of sulfonamide compounds, which can form coupling adducts with radicals, contributing to their total antioxidant capacity. Such insights are crucial for the development of novel antioxidants for medical and environmental applications (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Environmental Impact and Removal Techniques

Sulfonamide compounds, including their derivatives, have been noted for their persistence as organic pollutants, particularly in aquatic environments. Research into the environmental impact and removal techniques for such compounds is critical. Techniques like adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation have been explored for the removal of sulfonamides from water, highlighting the importance of sustainable development and the potential for adsorption and photocatalytic degradation technologies (Prasannamedha & Kumar, 2020).

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S3/c1-23-11-4-7-13-14(8-11)24-16(18-13)19-15(20)9-25(21,22)12-5-2-10(17)3-6-12/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFVUAPBBCGDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.